![molecular formula C8H18Cl2N2O2 B8127252 [trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride](/img/structure/B8127252.png)
[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride is a chemical compound with the molecular formula C8H16N2O2·2HCl . It is known for its unique structure, which includes a morpholine ring and a tetrahydrofuran ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of [trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride typically involves the following steps :
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step involves the reaction of the tetrahydrofuran derivative with morpholine under suitable conditions.
Formation of the amine group: This can be done through reductive amination or other suitable methods.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride can be compared with other similar compounds, such as :
[trans-4-(4-Morpholinyl)tetrahydro-2-furanyl]amine dihydrochloride: This compound has a similar structure but differs in the position of the morpholine ring.
[trans-4-(4-Piperidinyl)tetrahydro-3-furanyl]amine dihydrochloride: This compound has a piperidine ring instead of a morpholine ring.
[trans-4-(4-Morpholinyl)tetrahydro-3-thiophenyl]amine dihydrochloride: This compound has a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of the morpholine and tetrahydrofuran rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3S,4S)-4-morpholin-4-yloxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7-5-12-6-8(7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGLSZSPSHYBD-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2COC[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
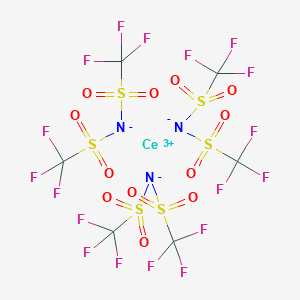
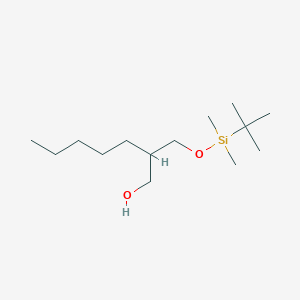

![(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B8127206.png)
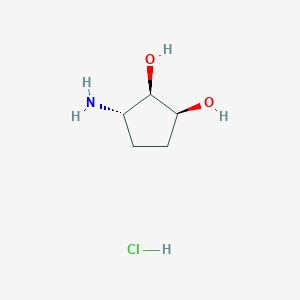
![(1S,4R)-1-ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8127214.png)
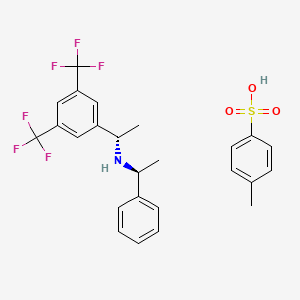
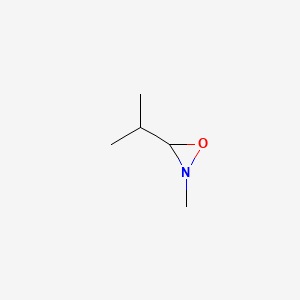
![3-[(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl]propan-1-amine](/img/structure/B8127238.png)
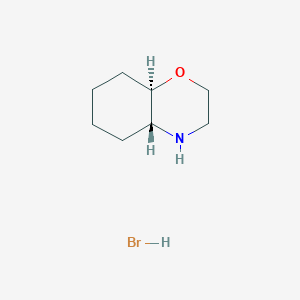
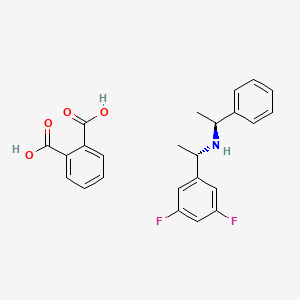

![[trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanyl]amine trihydrochloride](/img/structure/B8127282.png)
![(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate](/img/structure/B8127290.png)
